6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
Description
The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a quinazolinone derivative featuring a brominated core, a thioxo (C=S) group at position 2, and a hexanamide chain terminated with a phenethyl substituent. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The thioxo group may confer unique reactivity compared to oxygen analogues, altering solubility or metabolic stability. The hexanamide linker and phenethyl group likely modulate lipophilicity and target affinity, as seen in structurally related compounds .
Properties
CAS No. |
422288-35-5 |
|---|---|
Molecular Formula |
C22H24BrN3O2S |
Molecular Weight |
474.42 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c23-17-10-11-19-18(15-17)21(28)26(22(29)25-19)14-6-2-5-9-20(27)24-13-12-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,24,27)(H,25,29) |
InChI Key |
DXZKTMFTNNETBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Bromination: Introduction of the bromo group at the 6th position can be done using brominating agents like N-bromosuccinimide (NBS).
Thioxo Group Introduction: The thioxo group can be introduced via thiolation reactions.
Amidation: The final step involves the formation of the amide bond with phenethylhexanamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group.
Reduction: Reduction reactions can target the quinazolinone core or the bromo substituent.
Substitution: The bromo group can be substituted with various nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinazolinones and reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive quinazolinone core.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications: Bromine and Thioxo vs. Other Substituents
The brominated quinazolinone core distinguishes this compound from analogues with non-halogenated or differently substituted cores. For example:
- 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () replaces the thioxo group with a dioxo (C=O) system and uses a shorter butanamide chain. The methoxybenzyl group may enhance π-π stacking but reduce metabolic stability compared to phenethyl .
- N-(5-Bromopyridin-3-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide () retains bromine but employs a pyridinyl terminal group, which could improve water solubility via hydrogen bonding .
Table 1: Core Substituent Comparisons
Chain Length and Terminal Group Variations
The hexanamide chain in the target compound contrasts with shorter (e.g., pentanamide) or longer (e.g., heptanamide) chains in analogues:
- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide () shares a hexanamide chain but uses a dihydrobenzodioxin terminal group. This aromatic ether may enhance rigidity and reduce conformational flexibility compared to phenethyl .
- N-(5-Bromopyridin-3-yl)-7-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)heptanamide () employs a heptanamide chain, which could increase membrane permeability but reduce solubility .
Table 2: Chain and Terminal Group Comparisons
Biological Activity
The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a member of the quinazoline family, notable for its diverse biological activities. Quinazolines are recognized for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structural Overview
The chemical structure of the compound includes:
- Quinazoline core : A bicyclic structure that is fundamental to its biological activity.
- Bromo group : Enhances reactivity and potential interactions with biological targets.
- Thioxo group : Contributes to nucleophilic characteristics.
- Amide linkage : Important for molecular stability and interaction with enzymes.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinase Plk1 : Binding studies have shown that it interacts with Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. Inhibition of Plk1 can disrupt cancer cell proliferation.
- Antioxidant Activity : Quinazoline derivatives have been evaluated for their ability to scavenge free radicals. The compound has shown promising results in reducing oxidative stress in cellular models .
- Enzyme Inhibition : It has been assessed as an inhibitor of various enzymes involved in metabolic processes, including α-glucosidase and α-amylase, which are relevant in diabetes management .
Cytotoxicity Studies
The compound's cytotoxic effects have been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LoVo (Colon Cancer) | 294.32 ± 8.41 | Induces apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 298.05 ± 13.26 | Cell cycle arrest in G2/M phase |
These results indicate significant cytotoxicity, with mechanisms involving apoptosis regulation through the modulation of Bcl-2 family proteins and caspases .
Antioxidant Activity
The compound demonstrated effective scavenging of DPPH radicals with IC50 values comparable to known antioxidants:
| Compound | IC50 (mM) |
|---|---|
| 6-(6-bromo...) | 0.165 ± 0.0057 |
| BHT (Reference) | 0.245 ± 0.0257 |
This suggests a strong potential for use in oxidative stress-related conditions .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of quinazoline derivatives, including this compound:
- Cancer Treatment : In vitro studies have shown that compounds similar to this one can effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation.
- Diabetes Management : The inhibition of α-glucosidase and α-amylase suggests that this compound could be further explored as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients .
- Molecular Docking Studies : Computational analyses have provided insights into binding affinities and interactions with target proteins, confirming its potential as a selective inhibitor with minimized off-target effects compared to other quinazoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
